

Technical Guide: 4-Amino-2-(trifluoromethyl)benzonitrile

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Compound of Interest

Compound Name:	3-Amino-4-(trifluoromethoxy)benzonitrile
Cat. No.:	B595869

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CAS Number: 654-70-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Amino-2-(trifluoromethyl)benzonitrile, a key chemical intermediate in pharmaceutical synthesis. The document details its physicochemical properties, experimental protocols for its utilization, and its role in the development of therapeutic agents.

Core Compound Data

4-Amino-2-(trifluoromethyl)benzonitrile, also known by its synonyms 5-Amino-2-cyanobenzotrifluoride and 4-Cyano-3-trifluoromethylaniline, is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).^[1] Its chemical structure, featuring both a nitrile and a trifluoromethyl group, makes it a versatile precursor for complex molecular architectures.^[2]

Physicochemical Properties

A summary of the key physical and chemical properties of 4-Amino-2-(trifluoromethyl)benzonitrile is presented in the table below.

Property	Value	Reference(s)
CAS Number	654-70-6	
Molecular Formula	C ₈ H ₅ F ₃ N ₂	
Molecular Weight	186.13 g/mol	
Appearance	White to off-white to brown solid/powder/crystals	[3][4][5]
Melting Point	136 - 149 °C	[3][6]
Boiling Point	Not available	[3]
Density	1.37 ± 0.1 g/cm ³	[5]
Flash Point	131.9 °C	[5]
Purity	≥97%	[6]
Solubility	Soluble in Dichloromethane	[6]

Safety and Handling

4-Amino-2-(trifluoromethyl)benzonitrile is classified as a hazardous substance.[3] The following table summarizes its key safety information.

Hazard Statement	Precautionary Statement	Pictogram	Reference(s)
H302: Harmful if swallowed	P261: Avoid breathing dust/fume/gas/mist/vapours/spray.	GHS07 (Warning)	[7]
H317: May cause an allergic skin reaction	P264: Wash skin thoroughly after handling.		
P270: Do not eat, drink or smoke when using this product.			[6]
P272: Contaminated work clothing should not be allowed out of the workplace.			[6]
P280: Wear protective gloves/protective clothing/eye protection/face protection.			[6] [7]
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.			[6]
P302+P352: IF ON SKIN: Wash with plenty of soap and water.			[6] [7]
P330: Rinse mouth.			[6]
P333+P313: If skin irritation or rash			[6] [7]

occurs: Get medical advice/attention.

P363: Wash contaminated clothing [6] before reuse.

P501: Dispose of contents/container to [6] an approved waste disposal plant.

Applications in Drug Development

The primary application of 4-Amino-2-(trifluoromethyl)benzonitrile is as a starting material for the synthesis of non-steroidal antiandrogen drugs, most notably bicalutamide.[4][8] Bicalutamide is used in the treatment of prostate cancer.[9] This compound can also serve as a precursor for the synthesis of benzimidazoles, which have shown potential in inhibiting the growth of endothelial cells in breast cancer models.[7]

Role in Bicalutamide Synthesis

Bicalutamide is a non-steroidal antiandrogen that functions by competitively inhibiting the binding of androgens, such as testosterone, to the androgen receptor (AR).[10] This blockade prevents the translocation of the AR to the nucleus, thereby inhibiting the expression of genes that promote the growth and proliferation of prostate cancer cells.[10][11]

The synthesis of bicalutamide from 4-Amino-2-(trifluoromethyl)benzonitrile is a multi-step process that has been described in various patents and scientific publications.[9][12]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile and its subsequent use in the synthesis of bicalutamide.

Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile

A common method for the synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile involves the ammonolysis of a precursor, 4-fluoro-2-trifluoromethylbenzonitrile.[13][14]

Materials:

- 4-fluoro-2-trifluoromethylbenzonitrile
- Ethanol
- Liquid ammonia
- Toluene
- Reaction vessel capable of handling high pressure and temperature

Procedure:

- Dissolve 4-fluoro-2-trifluoromethylbenzonitrile in ethanol in a suitable reaction vessel.[13][14]
- Introduce liquid ammonia into the solution. The molar ratio of liquid ammonia to 4-fluoro-2-trifluoromethylbenzonitrile should be approximately 1.5:1.[14]
- Seal the reaction vessel and heat the mixture to 120-122 °C for 8-10 hours.[13][14]
- After the reaction is complete, cool the vessel and carefully vent any excess pressure.
- The resulting crude product is then purified by recrystallization from toluene to yield 4-Amino-2-(trifluoromethyl)benzonitrile.[13][14]
- The purity of the final product can be assessed by HPLC analysis.[13]

Synthesis of Bicalutamide from 4-Amino-2-(trifluoromethyl)benzonitrile

The synthesis of bicalutamide involves the reaction of 4-Amino-2-(trifluoromethyl)benzonitrile with an appropriate acyl chloride, followed by oxidation.[12]

Materials:

- 4-Amino-2-(trifluoromethyl)benzonitrile
- 2-Acyloxy-2-methyl-3-(4-fluorophenylthio)propionic acid chloride
- Anhydrous Toluene
- 4-Dimethylaminopyridine (DMAP)
- Hydrogen peroxide
- Tungstic acid
- Methanol

Procedure:

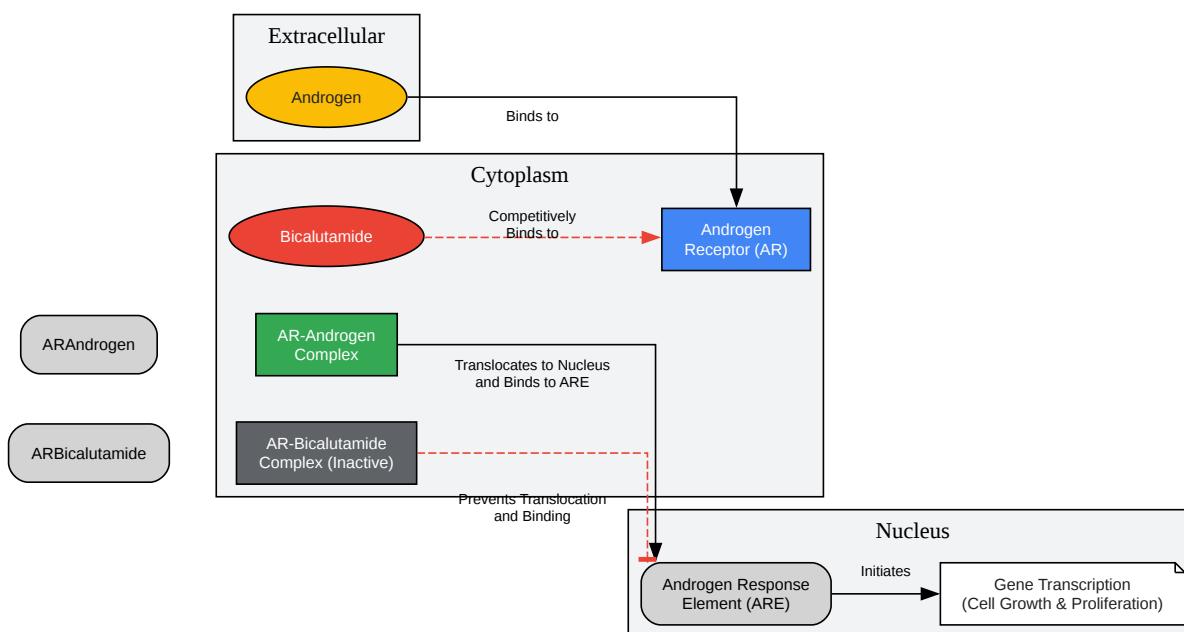
- Amide Formation:
 - To a solution of 2-acyloxy-2-methyl-3-(4-fluorophenylthio)propionic acid chloride in anhydrous toluene, add 4-dimethylaminopyridine (DMAP).[\[12\]](#)
 - Allow the suspension to react for 10 minutes at room temperature.[\[12\]](#)
 - Add a solution of 4-Amino-2-(trifluoromethyl)benzonitrile in toluene to the mixture.[\[12\]](#)
 - Heat the reaction mixture to 75-80 °C for 8-10 hours, monitoring the disappearance of the amine by TLC.[\[12\]](#)
 - The resulting intermediate is N-[4-cyano-3-(trifluoromethyl)-phenyl]-3-[4-fluorophenylthio]-2-hydroxy-2-methyl propionamide.[\[12\]](#)
- Oxidation to Bicalutamide:
 - Dissolve the intermediate from the previous step in methanol.[\[15\]](#)
 - Add a catalytic amount of tungstic acid (1.0%).[\[15\]](#)
 - Cool the reaction mixture to 10-15 °C.[\[15\]](#)

- Slowly add a 30% solution of hydrogen peroxide over 1-2 hours.[15]
- Raise the temperature to 60-65 °C and maintain for 3-4 hours with stirring.[15]
- After completion of the reaction, the crude bicalutamide can be isolated and purified.

Visualized Pathways and Workflows

Bicalutamide Mechanism of Action

The following diagram illustrates the signaling pathway of the androgen receptor and the inhibitory action of bicalutamide.

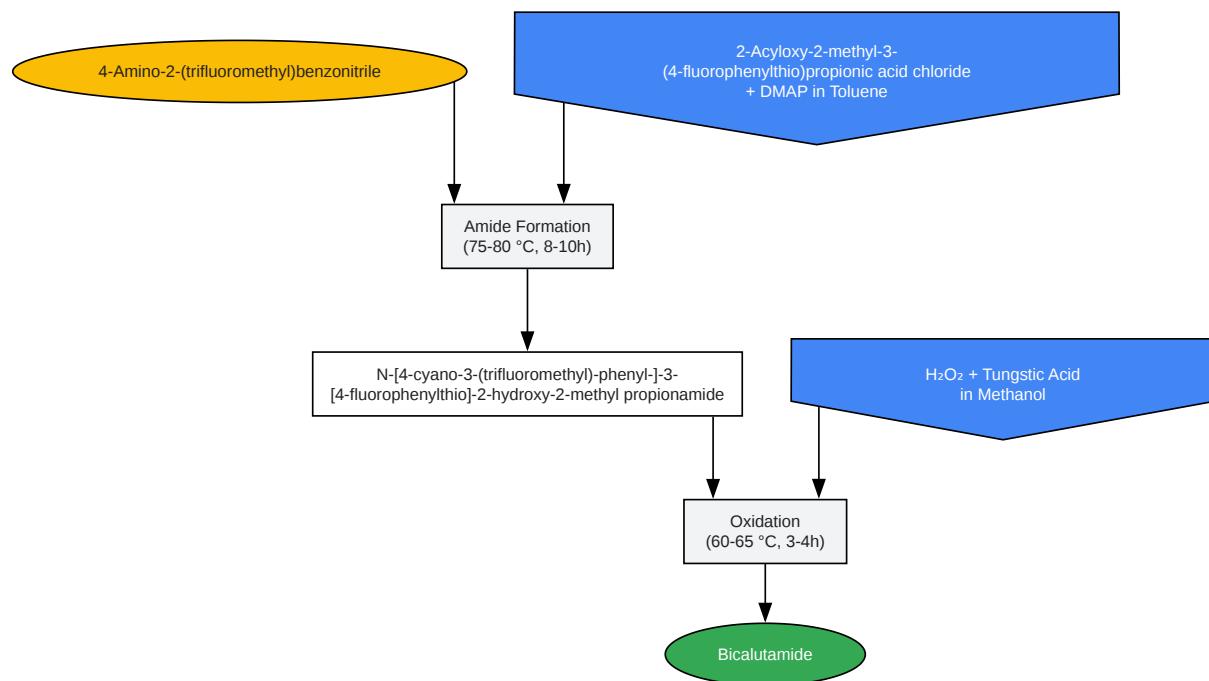


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Caption: Bicalutamide competitively inhibits androgen binding to the Androgen Receptor.

Experimental Workflow: Synthesis of Bicalutamide

The diagram below outlines the key steps in the synthesis of bicalutamide starting from 4-Amino-2-(trifluoromethyl)benzonitrile.



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Caption: Key steps in the synthesis of bicalutamide from its precursor.

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